Cas no 1414029-30-3 (5-Bromo-6-fluoro-1-methylindazol-3-amine)

5-Bromo-6-fluoro-1-methylindazol-3-amine is a halogenated indazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of biologically active compounds. The 1-methyl group improves metabolic stability, while the 3-amine functionality offers versatility for further derivatization. This compound is particularly useful in the development of kinase inhibitors and other targeted therapies due to its structural features. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its unique substitution pattern makes it a promising scaffold for drug discovery and optimization.
5-Bromo-6-fluoro-1-methylindazol-3-amine structure
1414029-30-3 structure
Product Name:5-Bromo-6-fluoro-1-methylindazol-3-amine
CAS No:1414029-30-3
MF:C8H7BrFN3
MW:244.063683748245
CID:5524215
Update Time:2025-08-02

5-Bromo-6-fluoro-1-methylindazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-6-fluoro-1-methylindazol-3-amine
    • 1H-Indazol-3-amine, 5-bromo-6-fluoro-1-methyl-
    • Inchi: 1S/C8H7BrFN3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
    • InChI Key: LMWGTTNLFDIWPV-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(Br)C(F)=C2)C(N)=N1

Computed Properties

  • Exact Mass: 242.981
  • Monoisotopic Mass: 242.981
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2

Experimental Properties

  • Density: 1.86±0.1 g/cm3(Predicted)
  • Boiling Point: 377.3±37.0 °C(Predicted)
  • pka: 2.42±0.50(Predicted)

5-Bromo-6-fluoro-1-methylindazol-3-amine Pricemore >>

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Additional information on 5-Bromo-6-fluoro-1-methylindazol-3-amine

5-Bromo-6-fluoro-1-methylindazol-3-amine (CAS No. 1414029-30-3): A Comprehensive Overview

5-Bromo-6-fluoro-1-methylindazol-3-amine (CAS No. 1414029-30-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, biological activities, and recent research advancements associated with 5-Bromo-6-fluoro-1-methylindazol-3-amine.

Chemical Structure and Properties: 5-Bromo-6-fluoro-1-methylindazol-3-amine is a member of the indazole class of compounds, which are known for their diverse biological activities. The molecular formula of this compound is C9H8BrFN3, with a molecular weight of approximately 258.08 g/mol. The presence of bromine and fluorine atoms in the structure imparts unique chemical and physical properties to the molecule, making it an interesting candidate for further investigation.

The indazole core is a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrazole ring. The substitution pattern on this core, particularly the bromine at the 5-position and the fluorine at the 6-position, along with the methyl group at the 1-position and the amino group at the 3-position, contributes to the compound's stability and reactivity. These structural features also influence its pharmacokinetic and pharmacodynamic properties, which are crucial for its potential therapeutic applications.

Biological Activities: Recent studies have highlighted several biological activities associated with 5-Bromo-6-fluoro-1-methylindazol-3-amine. One of the most notable findings is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are key enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival.

In particular, 5-Bromo-6-fluoro-1-methylindazol-3-amine has been found to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cancer development and progression. By selectively targeting these kinases, this compound may offer a promising approach for developing novel anticancer therapies. Additionally, studies have demonstrated that 5-Bromo-6-fluoro-1-methylindazol-3-amine can modulate other signaling pathways involved in inflammation and neurodegeneration, suggesting its potential utility in treating a wide range of diseases.

Clinical Relevance: The therapeutic potential of 5-Bromo-6-fluoro-1-methylindazol-3-amine has been explored in preclinical studies, with promising results. In vitro experiments have shown that this compound can effectively inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Furthermore, animal models have provided valuable insights into its pharmacokinetic profile and safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-Bromo-6-fluoro-1-methylindazol-3-amine in human subjects. Preliminary data from these trials have indicated that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. These findings suggest that 5-Bromo-6-fluoro-1-methylindazol-3-amine may have a favorable safety margin and could be developed into a viable therapeutic agent for various diseases.

Synthesis and Production: The synthesis of 5-Bromo-6-fluoro-1-methylindazol-3-amine involves several well-established chemical reactions. One common synthetic route starts with the preparation of an intermediate indazole derivative, followed by selective bromination and fluorination steps to introduce the desired substituents. The final step involves the introduction of the amino group through amination reactions.

The synthesis process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production. Advanced synthetic techniques and purification methods are employed to ensure that the final product meets stringent quality standards required for pharmaceutical applications.

Future Directions: The ongoing research on 5-Bromo-6-fluoro-1-methylindazol-3-amine is focused on further elucidating its mechanism of action and exploring its potential applications in various disease areas. Future studies will likely involve more detailed investigations into its interactions with specific molecular targets and signaling pathways.

In addition to cancer therapy, there is growing interest in evaluating the compound's potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that 5-Bromo-6-fluoro-1-methylindazol-3-amine can modulate neuroinflammatory responses and protect against neuronal damage, suggesting its potential as a neuroprotective agent.

Conclusion: In summary, 5-Bromo-6-fluoro-1-methylindazol-3-amnine (CAS No. 1414029- strong>-< strong > 30 - 3) strong > represents a promising compound with diverse biological activities and therapeutic potential . Its unique chemical structure , combined with its ability to inhibit key enzymes involved in disease pathways , makes it an attractive candidate for further development . Ongoing research efforts aim to fully characterize its properties , optimize its synthesis , and evaluate its clinical efficacy , paving the way for potential new treatments for various diseases . p > article > < / response >

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